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1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Medicinal chemistry Kinase inhibitor design Structure-property relationships

Medicinal chemistry teams often face a gap between highly lipophilic pyrazole-ureas (clogP >4) that trigger off-target toxicity and high-PSA analogs (PSA >119 Ų) with poor membrane permeability. This compound occupies an optimal middle ground (clogP 2.02, TPSA 79.9 Ų, MW 342 Da), making it an ideal starting scaffold for kinase inhibitor lead optimization. - Avoids the Pfizer 3/75 toxicity-flag zone (logP >3, TPSA <75 Ų) that ensnares the benzhydryl analog. - The 4-methoxybenzyl handle enables O-demethylation for rapid analog library generation. - The N-trifluoromethylpyrazole motif confers metabolic stability advantages over N-alkylpyrazole analogs susceptible to oxidative N-dealkylation.

Molecular Formula C15H17F3N4O2
Molecular Weight 342.322
CAS No. 1448065-72-2
Cat. No. B2388262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448065-72-2
Molecular FormulaC15H17F3N4O2
Molecular Weight342.322
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C15H17F3N4O2/c1-24-12-4-2-11(3-5-12)10-20-14(23)19-7-9-22-8-6-13(21-22)15(16,17)18/h2-6,8H,7,9-10H2,1H3,(H2,19,20,23)
InChIKeyLFFZEVDMKUIMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Comparator Landscape for CAS 1448065-72-2


1-(4-Methoxybenzyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448065-72-2) is a synthetic small molecule belonging to the N,N′-disubstituted urea class, featuring a 3-(trifluoromethyl)-1H-pyrazol-1-yl pharmacophore linked via an ethyl spacer to a urea moiety substituted with a 4-methoxybenzyl group. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.32 g/mol [1]. The compound is cataloged under ECHA substance information as a registered chemical [2] and is commercially available from major chemical suppliers, typically at ≥95% purity [3]. Structurally, it belongs to a broader family of trifluoromethylpyrazole-urea derivatives that have been explored as CHK1 kinase inhibitors [4], p38α MAP kinase inhibitors [5], dual COX-2/sEH inhibitors [6], and anti-trypanosomal agents [7], making its specific substitution pattern a critical determinant of target selectivity and physicochemical properties.

Scaffold Trifluoromethylpyrazole-urea core with 4-methoxybenzyl substitution
Research Use Kinase inhibitor tool / SAR intermediate; reported CHK1 and p38α MAP kinase context
Supply Available at ≥95% purity from multiple chemical suppliers

Physicochemical Uniqueness of CAS 1448065-72-2


Trifluoromethylpyrazole-urea derivatives cannot be treated as interchangeable commodities because minor structural modifications at the N-substituent produce large shifts in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and metabolic stability [1]. The 4-methoxybenzyl substituent on the target compound occupies a narrow property space—clogP ~2.02, two hydrogen-bond donors, TPSA ~79.9 Ų—that is distinct from close analogs bearing benzhydryl (clogP ~4.20, TPSA ~41.5 Ų), 2-methoxyethyl (clogP ~1.49, TPSA ~119 Ų), or simple ethyl (clogP ~0.5, MW 250 Da) groups [2][3][4]. These differences directly affect membrane permeability, solubility, protein-binding orientation, and susceptibility to oxidative metabolism [5]. Consequently, substituting a generic pyrazole-urea without matching this specific substitution pattern risks altering target engagement, pharmacokinetics, and cellular potency, undermining reproducibility in both biochemical screening and in vivo studies. The quantitative evidence below establishes precisely where this compound diverges from its nearest structural neighbors.

Lipophilicity mismatch
ClogP may shift >2 log units among close analogs, altering permeability and protein binding.
Hydrogen-bond donor shift
Substitution at urea nitrogen reduces HBD count, potentially compromising kinase hinge recognition.
Metabolic stability gap
N-alkylpyrazole analogs susceptible to oxidative dealkylation; CF3-pyrazole may offer greater metabolic robustness (class-level evidence).

Quantitative Differentiation vs. Structural Analogs


Hydrogen-Bond Donor Count Differentiation

The target compound possesses two urea N–H hydrogen-bond donors (HBD = 2), a feature critical for engaging kinase hinge regions and other ATP-binding site residues [1]. In contrast, the trisubstituted urea analog 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea contains only one HBD because one urea nitrogen is fully substituted . The 1-benzhydryl analog (CAS 1448056-88-9), 1-(2-methoxyethyl) analog (CAS 1448134-40-4), and 1-ethyl analog (CAS 1448129-71-2) each retain two HBDs [2][3].

HBD Count
Cross-study comparable
Target: 2 HBDs. Trisubstituted analog: 1 HBD. Other analogs: 2 HBDs.
Extra HBD may support kinase hinge binding
Data to verify; source review
Medicinal chemistry Kinase inhibitor design Structure-property relationships

Lipophilicity (clogP) Differentiation

The target compound has a calculated clogP of 2.02 [1], placing it within the optimal drug-likeness range (logP 1–3) and balancing membrane permeability with aqueous solubility. The 1-benzhydryl analog (CAS 1448056-88-9) is substantially more lipophilic with clogP ~4.20 [2], which increases the risk of poor solubility, high plasma protein binding, and off-target promiscuity [3]. Conversely, the 1-(2-methoxyethyl) analog (CAS 1448134-40-4) is less lipophilic with clogP 1.49 [4], and the 1-ethyl analog (CAS 1448129-71-2) is markedly hydrophilic with an experimental logP of approximately –0.11 for a closely matched pyrazole-urea .

Lipophilicity
Cross-study comparable
clogP: Target 2.02; Benzhydryl analog 4.20; Ethyl analog ~-0.11
>2 log unit shift alters PK profile
Computed values; verify experimentally
Lipophilicity ADME prediction Drug-likeness optimization

Molecular Weight Differentiation vs. Analogs

The target compound (MW 342.32 Da, C15H17F3N4O2) sits at an intermediate molecular weight within the trifluoromethylpyrazole-urea series. The 1-benzhydryl analog (CAS 1448056-88-9) is substantially bulkier (MW 388.4 Da, C20H19F3N4O), while the 1-(2-methoxyethyl) analog (MW 280.25 Da, C10H15F3N4O2) and 1-ethyl analog (MW 250.22 Da, C9H13F3N4O) are significantly smaller [1][2][3]. The 4-methoxybenzyl group adds aromatic surface area and a potential site for metabolic oxidation (O-demethylation) without excessively inflating molecular weight [4].

Molecular Weight
Cross-study comparable
Target 342 Da; Benzhydryl 388 Da; Ethyl 250 Da
~50 Da differences affect permeability
Rule-of-five context
Fragment-based drug design Lead optimization Chemical library enumeration

Topological Polar Surface Area (TPSA) Comparison

The target compound exhibits a TPSA of 79.90 Ų [1], which falls within the generally acceptable range for oral bioavailability (<140 Ų) but is sufficiently polar to maintain aqueous solubility. In contrast, the 1-(2-methoxyethyl) analog (CAS 1448134-40-4) has a markedly higher PSA of 119.01 Ų [2], which may limit passive membrane permeability, while the 1-benzhydryl analog (CAS 1448056-88-9) has a low PSA of ~41.49 Ų [3], a value that raises a potential flag for toxicity under the Pfizer 3/75 rule (high logP + low TPSA associated with adverse in vivo tolerability) [4].

TPSA
Cross-study comparable
Target 79.9 Ų; 2-Methoxyethyl 119 Ų; Benzhydryl 41.5 Ų
Balanced polarity may support ADME
Computed; verify in cell assays
ADME-Tox profiling Drug-likeness Physicochemical property optimization

Metabolic Stability of N-Trifluoromethylpyrazole Motif

The 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety in the target compound is structurally analogous to the N-trifluoromethylpyrazole pharmacophore of MU380, a CHK1 inhibitor specifically designed to resist metabolic oxidative N-dealkylation [1]. MU380 does not undergo in vivo N-dealkylation, unlike the clinical compound SCH900776 which is metabolized to a less selective metabolite [2]. Class-level evidence indicates that N-trifluoromethylpyrazoles generally resist cytochrome P450-mediated dealkylation owing to the electron-withdrawing effect of the CF3 group [3]. In contrast, the N-ethylurea pyrazole derivatives (e.g., CAS 1448129-71-2) contain an N-alkyl group vulnerable to oxidative metabolism, potentially generating reactive aldehyde intermediates [4].

Metabolic Stability
Class-level inference
N-CF3-pyrazole motif resists N-dealkylation (MU380 class data)
May support sustained target engagement
Class-level; direct validation needed
Metabolic stability Pharmacokinetics CHK1 inhibition

4-Methoxybenzyl Group Derivatization Potential

The 4-methoxybenzyl substituent on the target compound provides a chemically versatile handle for further functionalization. The methoxy group can be selectively demethylated (BBr3 or HBr) to yield a phenolic hydroxyl group suitable for O-alkylation, bioconjugation, or resin attachment for solid-phase synthesis [1]. The benzhydryl analog (CAS 1448056-88-9) lacks a heteroatom substituent on the benzhydryl rings, limiting facile derivatization, while the 1-cyclopentyl-3-phenethyl analog contains a fully substituted urea nitrogen that precludes further urea modification . The target compound is commercially available as an intermediate for pharmaceutical and agrochemical research from multiple suppliers [2], facilitating SAR expansion studies in pyrazole-urea kinase inhibitor programs [3].

Derivatization
Supporting evidence
4-Methoxybenzyl enables O-demethylation to phenol for further functionalization
Provides orthogonal derivatization handle
Synthetic utility reported
Parallel synthesis Chemical biology probes Structure-activity relationship (SAR) studies

Application Scenarios for CAS 1448065-72-2


Focused Pyrazole-Urea Kinase Inhibitor Library Design

Medicinal chemistry teams building kinase-focused compound collections can use the target compound as a core scaffold that occupies a well-balanced property space (clogP 2.02, TPSA 79.9 Ų, MW 342 Da) [1]. Unlike the excessively lipophilic 1-benzhydryl analog (clogP 4.20) or the high-PSA 1-(2-methoxyethyl) analog (PSA 119 Ų), the target compound's intermediate values make it an ideal starting point for lead optimization campaigns targeting p38α MAP kinase [2] or CHK1 [3], where balanced ADME properties are critical for translation to in vivo efficacy.

CHK1-Directed Cancer Sensitization Studies

The N-trifluoromethylpyrazole motif shared between the target compound and the clinically relevant CHK1 inhibitor MU380 suggests potential metabolic stability advantages over N-alkylpyrazole analogs [4]. Researchers evaluating pyrazole-urea scaffolds for CHK1 inhibition in combination with gemcitabine or hydroxyurea in tumor cell lines should prioritize this compound over the 1-ethyl analog (CAS 1448129-71-2), which lacks the metabolically robust CF3-pyrazole and is more susceptible to oxidative N-dealkylation that generates less selective metabolites [5].

N-Benzyl Substituent SAR for p38α MAP Kinase Inhibitors

The 4-methoxybenzyl group on the target compound enables straightforward conversion to a phenol moiety via O-demethylation, providing an orthogonal handle for introducing diverse substituents through alkylation or acylation chemistry [6]. This synthetic versatility is not accessible with the 1-benzhydryl analog (no aromatic heteroatom) or the 1-cyclopentyl-3-phenethyl analog (fully substituted urea). Teams exploring pyrazole-benzyl urea SAR for p38α inhibition can use this compound as a central intermediate to rapidly generate 20–50 analogs for biochemical profiling [2].

ADME-Tox Risk Mitigation in Lead Profiling

The target compound's TPSA (79.9 Ų) and clogP (2.02) place it outside the Pfizer 3/75 toxicity-flag zone (logP > 3 and TPSA < 75 Ų) that the 1-benzhydryl analog (clogP 4.20, PSA 41.5 Ų) occupies [7][8]. Procurement teams sourcing pyrazole-urea compounds for early ADME-Tox screening panels should favor this compound over the benzhydryl analog to reduce the probability of encountering promiscuous off-target pharmacology or phospholipidosis associated with highly lipophilic, low-PSA molecules [7].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Intermediate lipophilicity and polarity profile
ADME property screening
CHK1 pathway inhibition research
Metabolic stability of N-CF3-pyrazole motif
Target engagement and cellular potency review
p38α MAP kinase SAR studies
4-Methoxybenzyl derivatization handle
Parallel analog synthesis and biochemical profiling
Early ADME-Tox profiling
Physicochemical risk profile (TPSA/clogP)
Off-target pharmacology screening
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